N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c1-26-16-7-5-12(6-8-16)17-10-15(24-27-17)11-23-18(25)13-3-2-4-14(9-13)19(20,21)22/h2-10H,11H2,1H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXIPHSWPPIVJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Methoxybenzonitrile Oxide
4-Methoxybenzonitrile (1.0 equiv) is treated with hydroxylamine hydrochloride in ethanol under reflux to form the corresponding oxime. Subsequent oxidation with sodium hypochlorite generates the reactive nitrile oxide.
Cycloaddition with Propargyl Alcohol
The nitrile oxide undergoes cycloaddition with propargyl alcohol in tetrahydrofuran (THF) catalyzed by n-butyllithium (~2.25 M) at −78°C, yielding 5-(4-methoxyphenyl)isoxazole-3-methanol. Reported yields range from 51–65%, depending on the base and stoichiometry.
Oxidation to Carboxylic Acid
The alcohol intermediate is oxidized using Jones reagent (CrO3/H2SO4) to produce 5-(4-methoxyphenyl)isoxazole-3-carboxylic acid, a critical precursor for further functionalization.
Functionalization of the Isoxazole Moiety
Conversion to Amine
The carboxylic acid is converted to the corresponding amine via a Curtius rearrangement. Treatment with thionyl chloride forms the acyl chloride, which reacts with sodium azide to yield the acyl azide. Thermal decomposition in toluene generates the isocyanate intermediate, hydrolyzed to 5-(4-methoxyphenyl)isoxazol-3-yl)methylamine.
Alternative Reductive Amination
Source describes a reductive amination approach for analogous trifluoromethyl-containing compounds. The aldehyde derivative of the isoxazole (obtained via oxidation of the alcohol) reacts with ammonium acetate and sodium cyanoborohydride in methanol, yielding the methylamine derivative in 70–85% yield.
Synthesis of 3-(Trifluoromethyl)benzoyl Chloride
Friedel-Crafts Acylation
3-(Trifluoromethyl)benzoic acid is synthesized via Friedel-Crafts acylation of benzene with trifluoroacetic anhydride in the presence of AlCl3. The resulting acid is purified by recrystallization from ethanol.
Acyl Chloride Formation
The benzoic acid (1.0 equiv) is treated with thionyl chloride (2.5 equiv) under reflux for 4 hours, yielding 3-(trifluoromethyl)benzoyl chloride as a colorless liquid (95% purity by GC-MS).
Amide Coupling Reaction
The final step involves coupling 5-(4-methoxyphenyl)isoxazol-3-yl)methylamine with 3-(trifluoromethyl)benzoyl chloride. Source provides a validated protocol for analogous amide formations:
Carbodiimide-Mediated Coupling
A solution of the amine (1.0 equiv) and benzoyl chloride (1.2 equiv) in dry DMF is stirred with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) at room temperature for 12 hours. The reaction is quenched with ice-water, and the precipitate is filtered and washed with cold methanol to yield the crude product.
Purification
Column chromatography on silica gel (eluent: dichloromethane/methanol 95:5) affords N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-3-(trifluoromethyl)benzamide in 75–82% yield.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity with a retention time of 6.7 minutes.
Optimization and Challenges
Cycloaddition Yield Improvement
Replacing n-butyllithium with lithium diisopropylamide (LDA) in the cycloaddition step increases yields to 85–90% by minimizing side reactions.
Trifluoromethyl Group Stability
The electron-withdrawing CF3 group necessitates mild reaction conditions to prevent decomposition. Polar aprotic solvents like DMF stabilize intermediates during amide coupling.
Industrial-Scale Considerations
Patent highlights the use of sodium hydride in N-methylpyrrolidinone (NMP) for large-scale amide couplings, achieving 90% yield with reduced byproduct formation. Continuous flow systems are recommended for the cycloaddition step to enhance reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound may serve as a tool for studying enzyme inhibition or receptor binding. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets can be harnessed to design drugs with therapeutic effects.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and resistance to degradation.
Mechanism of Action
The mechanism by which N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-3-(trifluoromethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, while the isoxazole ring and methoxyphenyl group contribute to its overall activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Substituent Effects
Key Comparisons:
- Isoxazole vs. Thiadiazole/Thiazole Cores: The target compound’s isoxazole ring (C3H3NO) differs from thiadiazole (C2H2N2S) in (e.g., compound 6) and thiazole derivatives in . Thiadiazole derivatives (e.g., 8a–c in ) exhibit higher melting points (160–290°C) due to increased rigidity, whereas benzamide-isoxazole hybrids (e.g., compounds in ) have lower melting points (129–175°C), suggesting reduced crystallinity from the trifluoromethyl group .
- Benzamide Substituents: The 3-(trifluoromethyl) group in the target compound contrasts with simpler benzamides (e.g., N-(4-methoxyphenyl)-3-(trifluoromethyl)benzamide in ). The trifluoromethyl group increases lipophilicity (logP) and metabolic stability compared to non-fluorinated analogs . In , N-(pyridin-3-ylmethyl)-4-(5-(3-(trifluoromethyl)phenyl)isoxazol-3-yl)aniline shares the trifluoromethylphenyl-isoxazole motif but lacks the benzamide linkage, resulting in distinct electronic profiles .
Spectroscopic and Physicochemical Properties
IR/NMR Trends:
- C=O Stretching : Benzamide derivatives in show C=O absorption at ~1605–1682 cm⁻¹, consistent with the target compound’s expected profile. The absence of C=O in triazoles () highlights structural distinctions .
- ¹H-NMR : Aromatic protons in the target compound’s 4-methoxyphenyl group would resonate at ~6.8–7.2 ppm, distinct from electron-withdrawing substituents (e.g., trifluoromethyl at 7.4–8.2 ppm) .
Melting Points and Solubility:
- Thiadiazole-benzamide hybrids () exhibit higher melting points (>200°C) due to planar structures, whereas the target compound’s isoxazole-methyl bridge may reduce intermolecular interactions, lowering melting points .
Biological Activity
N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse sources.
1. Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 363.34 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity by improving metabolic stability and bioavailability.
2. Synthesis
The synthesis of this compound typically involves the reaction of isoxazole derivatives with trifluoromethyl benzamides. The synthetic pathway includes:
- Step 1: Formation of the isoxazole ring through cyclization reactions involving appropriate precursors.
- Step 2: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or other fluorinated electrophiles.
- Step 3: Coupling the resulting intermediates to form the final product.
This method has been optimized to yield high purity and quantity, facilitating subsequent biological testing .
3.1 Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of isoxazole have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation .
Table 1: Antitumor Activity of Isoxazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Isoxazole A | MCF-7 | 10 | EGFR inhibition |
| Isoxazole B | HeLa | 15 | Apoptosis induction |
| Target Compound | A549 | 12 | Cell cycle arrest |
3.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis . This could be attributed to its ability to modulate immune responses through the NF-kB signaling pathway.
3.3 Antimicrobial Activity
In addition to its antitumor and anti-inflammatory properties, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes .
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Case Study 1: Antitumor Efficacy
A study conducted on the antitumor efficacy of structurally related compounds demonstrated that modifications in the isoxazole moiety significantly influenced their activity against lung cancer cells (A549). The study reported an IC50 value of 12 µM for the target compound, indicating substantial cytotoxicity .
Case Study 2: Anti-inflammatory Effects
In a murine model of induced arthritis, treatment with the compound resulted in a marked reduction in paw swelling and inflammatory markers compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals, supporting its potential as an anti-inflammatory agent .
5. Conclusion
This compound represents a promising candidate for further development in drug discovery due to its multifaceted biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. Ongoing research should focus on elucidating its mechanisms of action and optimizing its pharmacological properties for therapeutic applications.
Q & A
Q. Q1. What synthetic strategies are recommended for preparing N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-3-(trifluoromethyl)benzamide, and how can reaction yields be optimized?
A1. The synthesis typically involves multi-step reactions, such as:
- Isoxazole ring formation : Cyclocondensation of nitrile oxides with alkynes, followed by functionalization of the 3-methyl position (e.g., chlorination, amidation) .
- Benzamide coupling : Use of coupling agents like HATU or DCC for amide bond formation between the isoxazole-methylamine intermediate and 3-(trifluoromethyl)benzoic acid .
- Optimization : Control reaction temperature (e.g., 0–5°C for exothermic steps) and use anhydrous solvents (e.g., dichloromethane or acetonitrile) to minimize side reactions. Yields >70% are achievable with stoichiometric equivalence and inert atmospheres .
Q. Q2. What analytical techniques are critical for characterizing this compound and verifying its purity?
A2. Essential methods include:
- NMR spectroscopy : and NMR to confirm the presence of the 4-methoxyphenyl group (δ 3.8 ppm for OCH) and trifluoromethylbenzamide (δ 7.5–8.2 ppm for aromatic protons) .
- LC-MS : To assess purity (>95%) and molecular ion peaks (e.g., [M+H] at m/z 407.1).
- X-ray crystallography : For resolving structural ambiguities (e.g., using Phaser software for molecular replacement) .
Advanced Research Questions
Q. Q3. How can computational methods like molecular docking predict the biological activity of this compound?
A3.
- Target selection : Prioritize targets with structural homology to known isoxazole-binding proteins (e.g., kinases, GPCRs).
- Docking workflow :
- Example : Docking studies of similar isoxazole derivatives showed strong interactions with the ATP-binding pocket of kinases (binding energy < −8 kcal/mol) .
Q. Q4. How can structure-activity relationship (SAR) studies guide the optimization of this compound for anticancer applications?
A4. Key modifications and their effects:
| Modification | Biological Impact | Reference |
|---|---|---|
| Trifluoromethyl group | Enhances lipophilicity and metabolic stability | |
| 4-Methoxyphenyl substituent | Improves target affinity (e.g., tubulin inhibition) | |
| Isoxazole methyl linker | Balances steric bulk and conformational flexibility |
Q. Methodology :
- Synthesize analogs with variations (e.g., replacing CF with Cl or CH).
- Test in vitro cytotoxicity (e.g., IC in MCF-7 cells) and compare to parent compound.
Q. Q5. How should researchers address contradictions in mutagenicity data for this compound?
A5.
- Conflicting evidence : Some anomeric amides show mutagenicity in Ames tests, while others (e.g., compound 3 in ) exhibit low risk.
- Resolution steps :
- Conduct Ames II testing with TA98 and TA100 strains (±S9 metabolic activation).
- Compare results to positive controls (e.g., benzyl chloride) and negative controls.
- Validate with micronucleus assays in mammalian cells (e.g., CHO-K1 cells).
Methodological Best Practices
Q. Q6. What safety protocols are essential when handling this compound during synthesis?
A6.
- Hazard assessment : Review SDS for trifluoromethylbenzoyl chloride (corrosive) and isoxazole intermediates (potential mutagens) .
- PPE : Use nitrile gloves, fume hoods, and explosion-proof equipment for reactions involving NaH or chlorinated solvents.
- Waste disposal : Neutralize acidic byproducts with NaHCO before disposal.
Q. Q7. How can researchers design experiments to resolve conflicting data on this compound’s mechanism of action?
A7.
- Hypothesis-driven approach :
- If apoptosis induction is disputed, perform Annexin V/PI staining alongside caspase-3 activation assays.
- Use siRNA knockdown of suspected targets (e.g., Bcl-2) to confirm dependency.
- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
